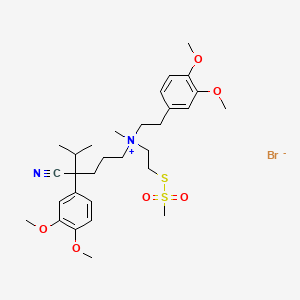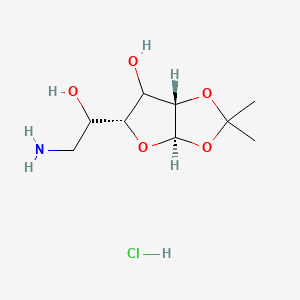
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90 per cent) is a fluorescent compound widely used in biochemical and molecular biology research. This compound is particularly known for its ability to selectively modify sulfhydryl groups in proteins and enzymes, making it a valuable tool for studying protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate typically involves the following steps:
Preparation of 5(6)-Tetramethyl-rhodamine: This involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Formation of Carboxylaminoethyl Derivative: The carboxyl group of 5(6)-Tetramethyl-rhodamine is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with ethylenediamine to form the carboxylaminoethyl derivative.
Methanethiosulfonate Addition: The final step involves the reaction of the carboxylaminoethyl derivative with methanethiosulfonate under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of 5(6)-Tetramethyl-rhodamine and its derivatives.
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and filtration to achieve the desired purity level of 90 per cent.
Chemical Reactions Analysis
Types of Reactions
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate primarily undergoes:
Substitution Reactions: It reacts with sulfhydryl groups in proteins, forming stable thioether bonds.
Oxidation and Reduction: The methanethiosulfonate group can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Sulfhydryl-Containing Compounds: These are the primary reactants, with the reaction typically occurring in aqueous buffers at neutral to slightly basic pH.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds, facilitating the reaction with sulfhydryl groups.
Major Products
The major product of the reaction with sulfhydryl groups is a stable thioether bond, which links the fluorescent rhodamine moiety to the target protein or enzyme.
Scientific Research Applications
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate has a wide range of applications in scientific research:
Protein Labeling: Used to label proteins with a fluorescent tag, enabling visualization and tracking in various biological assays.
Enzyme Activity Studies: Helps in studying enzyme kinetics and mechanisms by modifying specific cysteine residues.
Cell Imaging: Utilized in fluorescence microscopy to study cellular structures and dynamics.
Drug Development: Assists in the development of new therapeutics by enabling the study of protein-drug interactions.
Mechanism of Action
The compound exerts its effects through the formation of a covalent bond with sulfhydryl groups in proteins. This reaction is highly specific and occurs under mild conditions, preserving the native structure and function of the target protein. The fluorescent rhodamine moiety allows for easy detection and quantification of the labeled proteins.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-5-maleimide: Another fluorescent compound used for labeling sulfhydryl groups, but with different spectral properties.
Alexa Fluor 488 C5 Maleimide: Offers higher photostability and brightness compared to rhodamine derivatives.
Uniqueness
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate is unique due to its specific spectral properties (maximum absorption at 535 nm and emission at 605 nm), making it suitable for applications requiring red fluorescence. Its high specificity for sulfhydryl groups and stability under physiological conditions further enhance its utility in various research applications .
Properties
CAS No. |
1329837-19-5 |
|---|---|
Molecular Formula |
C29H33N3O6S2 |
Molecular Weight |
583.718 |
IUPAC Name |
3/',6/'-bis(dimethylamino)spiro[2-benzofuran-3,9/'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
InChI Key |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
Synonyms |
MTS-TAMRA; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


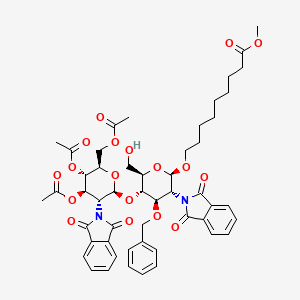
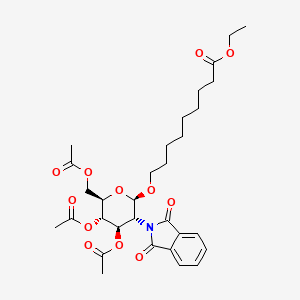
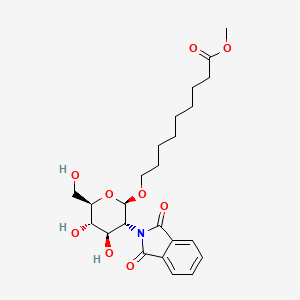
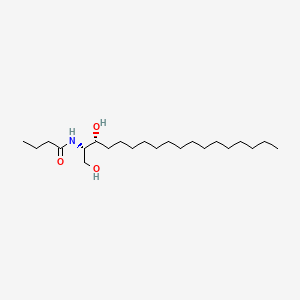


![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
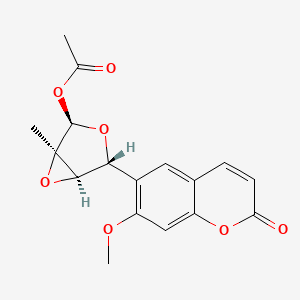
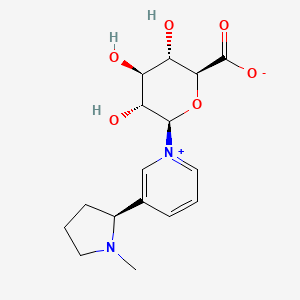
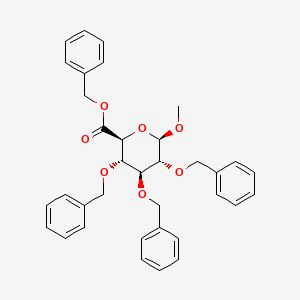
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)
